molecular formula C41H35ClP2Ru B1142038 Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) CAS No. 32993-05-8

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)

Cat. No.: B1142038
CAS No.: 32993-05-8
M. Wt: 726.2 g/mol
InChI Key: WGQMSPWAXIDKEY-UHFFFAOYSA-M
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Description

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is an organoruthenium compound with the formula RuCl(PPh₃)₂(C₅H₅). This compound is known for its air-stable orange crystalline solid form and is widely used in various organometallic synthetic and catalytic transformations .

Preparation Methods

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene. The reaction is typically carried out by heating a mixture of ruthenium(III) chloride, triphenylphosphine, and cyclopentadiene in ethanol . The reaction can be represented as follows:

RuCl2(PPh3)3+C5H6RuCl(PPh3)2(C5H5)+HCl\text{RuCl}_2(\text{PPh}_3)_3 + \text{C}_5\text{H}_6 \rightarrow \text{RuCl}(\text{PPh}_3)_2(\text{C}_5\text{H}_5) + \text{HCl} RuCl2​(PPh3​)3​+C5​H6​→RuCl(PPh3​)2​(C5​H5​)+HCl

Chemical Reactions Analysis

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions, often involving the substitution of the chloride ligand. For example, with phenylacetylene, it forms the phenyl vinylidene complex:

(C5H5)(PPh3)2RuCl+HC2Ph+NH4[PF6][Ru(C:CHPh)(PPh3)2(C5H5)][PF6]+NH4Cl(\text{C}_5\text{H}_5)(\text{PPh}_3)_2\text{RuCl} + \text{HC}_2\text{Ph} + \text{NH}_4[\text{PF}_6] \rightarrow [\text{Ru}(\text{C:CHPh})(\text{PPh}_3)_2(\text{C}_5\text{H}_5)][\text{PF}_6] + \text{NH}_4\text{Cl} (C5​H5​)(PPh3​)2​RuCl+HC2​Ph+NH4​[PF6​]→[Ru(C:CHPh)(PPh3​)2​(C5​H5​)][PF6​]+NH4​Cl

This compound also serves as a catalyst for the isomerization of allylic alcohols to the corresponding saturated carbonyls in the presence of ammonium hexafluorophosphate .

Mechanism of Action

The mechanism of action of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in various reactions. For instance, in the regioselective fusion of organic azides and terminal alkynes, the compound facilitates the formation of 1,5-disubstituted 1,2,3-triazoles by coordinating with the reactants and stabilizing the transition state . The molecular targets and pathways involved in these reactions are primarily related to the coordination chemistry of the ruthenium center and its ability to stabilize various intermediates.

Comparison with Similar Compounds

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be compared with other similar organoruthenium compounds such as:

These compounds highlight the versatility of ruthenium-based catalysts and their ability to participate in a wide range of chemical reactions.

Properties

CAS No.

32993-05-8

Molecular Formula

C41H35ClP2Ru

Molecular Weight

726.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;ruthenium(2+);triphenylphosphane;chloride

InChI

InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-3H,4H2;1H;/q;;-1;;+2/p-1

InChI Key

WGQMSPWAXIDKEY-UHFFFAOYSA-M

SMILES

[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2]

Canonical SMILES

C1C=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2]

Synonyms

η5-Cyclopentadienylbis(triphenylphosphine)ruthenium Chloride;  , Chloro-π-cyclopentadienylbis(triphenylphosphine) Ruthenium;  Bis(triphenylphosphine)(chloro)cyclopentadienylruthenium;  Bis(triphenylphosphine)(cyclopentadiene)ruthenium chloride;  Bis(trip

Origin of Product

United States

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